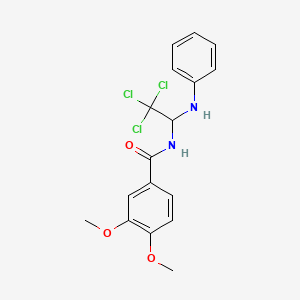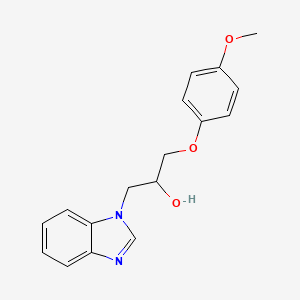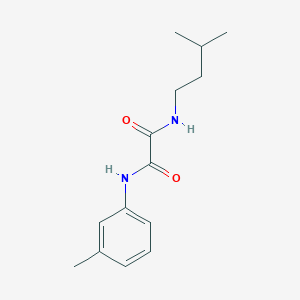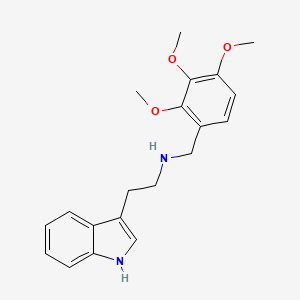![molecular formula C17H21N5OS B5229918 8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine](/img/structure/B5229918.png)
8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine, also known as 2-IT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
The mechanism of action of 8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine involves its binding to the adenosine A2A receptor, where it acts as a competitive antagonist. This binding prevents the natural ligand, adenosine, from binding to the receptor and activating downstream signaling pathways. This blockade of the adenosine receptor system has been shown to have a range of physiological effects, including anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its effects on the adenosine receptor system, 8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine has been shown to have a range of other biochemical and physiological effects. These include inhibition of platelet aggregation, modulation of dopamine release in the brain, and regulation of blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine in scientific research is its selectivity for the adenosine A2A receptor, which allows for specific targeting of this receptor system. However, one limitation of using this compound is its relatively low potency compared to other adenosine receptor antagonists, which may require higher concentrations for effective inhibition.
Orientations Futures
There are several future directions for research on 8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine, including further investigation of its effects on the adenosine receptor system and its potential therapeutic applications. Additionally, there is potential for the development of more potent and selective adenosine A2A receptor antagonists based on the structure of 8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine. Finally, further research is needed to fully understand the range of biochemical and physiological effects of this compound and its potential applications in a variety of research fields.
Méthodes De Synthèse
The synthesis of 8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine involves a multi-step process that begins with the reaction of 2-isopropyl-4-methylphenol with ethyl bromide to form 2-(2-isopropyl-4-methylphenoxy)ethyl bromide. This intermediate is then reacted with sodium hydrosulfide to form the thiol compound, which is further reacted with 6-chloropurine to form the final product, 8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine.
Applications De Recherche Scientifique
8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine has been used in a variety of scientific research applications, including as a tool for studying the adenosine receptor system. This compound has been shown to be a potent and selective antagonist of the adenosine A2A receptor, which is involved in a range of physiological processes including cardiovascular function, neurotransmitter release, and inflammation.
Propriétés
IUPAC Name |
8-[2-(4-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-10(2)12-8-11(3)4-5-13(12)23-6-7-24-17-21-14-15(18)19-9-20-16(14)22-17/h4-5,8-10H,6-7H2,1-3H3,(H3,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBXZJBPWFJPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCSC2=NC3=NC=NC(=C3N2)N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~,N~2~-diethyl-N~1~-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]glycinamide](/img/structure/B5229840.png)

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(3-methyl-2-pyridinyl)methyl]amino}nicotinamide](/img/structure/B5229865.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5229874.png)

![2-(2,2-dimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)-11,11-dimethyl-10,11-dihydrobenzo[f]imidazo[2,1-a]isoquinolin-1(2H)-one](/img/structure/B5229883.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-chlorobenzyl)piperazine oxalate](/img/structure/B5229888.png)
![3-{[(4-fluorophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5229890.png)
![4-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5229896.png)
![3-chloro-5-(4-fluorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5229899.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5229903.png)


